molecular formula C7H7NO3 B1361083 5-Methyl-2-nitrophenol CAS No. 700-38-9

5-Methyl-2-nitrophenol

Cat. No.: B1361083
CAS No.: 700-38-9
M. Wt: 153.14 g/mol
InChI Key: NQXUSSVLFOBRSE-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

5-Methyl-2-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with enzymes such as toluene dioxygenase, which catalyzes the oxidation of aromatic compounds. This interaction leads to the formation of nitrobenzyl alcohols and other derivatives . The compound’s nitro group is highly reactive, making it a substrate for various reductive and oxidative enzymes. These interactions are crucial for the compound’s role in metabolic pathways and its potential use in bioremediation processes.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular enzymes can lead to the production of reactive oxygen species (ROS), which can affect cell function and viability . Additionally, this compound has been observed to have phytotoxic properties, impacting plant cell metabolism and growth . These effects highlight the compound’s potential as a tool for studying cellular responses to oxidative stress and other environmental factors.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities. For example, its interaction with toluene dioxygenase results in the oxidation of the methyl group, forming nitrobenzyl alcohols Additionally, the nitro group of this compound can undergo reduction, leading to the formation of amino derivatives

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade under specific environmental conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of its impact on gene expression and metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis . These dosage-dependent effects are crucial for understanding the compound’s safety profile and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound can be metabolized by enzymes such as toluene dioxygenase, leading to the formation of nitrobenzyl alcohols and other derivatives . These metabolic pathways are essential for the compound’s role in bioremediation and its potential use in environmental cleanup efforts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as pH and the presence of other biomolecules . Understanding these transport and distribution mechanisms is important for studying the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals and post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential impact on cell function.

Preparation Methods

The preparation of 5-Methyl-2-nitrophenol involves several synthetic routes. One common method includes the sulfonation of tri-m-cresyl phosphate , followed by nitration, hydrolysis, and steam distillation . Another method involves the sulfonation of di-m-cresyl carbonate , followed by nitration, hydrolysis, and steam distillation . These processes yield high-purity this compound, which is useful as an intermediate for the preparation of agricultural chemicals.

Chemical Reactions Analysis

5-Methyl-2-nitrophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfonating agents , nitrating agents , and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

5-Methyl-2-nitrophenol can be compared with similar compounds such as:

These compounds share similar structural features but differ in the position of the nitro and methyl groups on the phenol ring. The unique positioning of these groups in this compound contributes to its specific chemical and biological properties.

Properties

IUPAC Name

5-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXUSSVLFOBRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220261
Record name 6-Nitro-m-cresol
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

700-38-9
Record name 5-Methyl-2-nitrophenol
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Record name 6-Nitro-m-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the atmospheric significance of 5-Methyl-2-nitrophenol?

A1: this compound, along with other methyl-substituted 2-nitrophenols, is a significant component of "brown carbon" produced from biomass burning. [] These compounds can be directly emitted into the atmosphere or formed through the atmospheric oxidation of aromatic hydrocarbons. [] They are considered important due to their phytotoxic properties and their role in secondary organic aerosol formation. []

Q2: How does this compound degrade in the atmosphere?

A2: Photolysis is the major gas-phase degradation pathway for this compound in the atmosphere. [] Its photolysis can lead to the formation of hydroxyl radicals (OH), HONO, and NO2. [] Studies have shown that photolysis is a more dominant atmospheric loss process for this compound than reaction with OH radicals. []

Q3: What is the OH radical quantum yield of this compound photolysis?

A3: The OH quantum yield for this compound photolysis has been determined at different wavelengths. At 308 nm, the yield is 0.078 ± 0.038, while at 351 nm, it is 0.042 ± 0.015. [] These values provide insights into the efficiency of OH radical production from this compound photolysis in the atmosphere.

Q4: How does the structure of this compound influence its reactivity with chlorine?

A4: While this compound itself was not directly investigated in the cited studies, the chlorination of similar organophosphorus pesticides (OPs) provides insight. Research suggests that the reactivity of P=S type OPs with chlorine, leading to the formation of their corresponding oxons, is influenced by factors like pH and chlorine concentration. [] Specifically, the study found that amidate OPs, like butamifos, produced their respective hydrolysates (this compound in the case of butamifos) along with chlorinated derivatives of these hydrolysates upon chlorination. [] This suggests that the presence of specific functional groups in this compound might influence its reactivity with chlorine and lead to the formation of various chlorinated products.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C7H7NO3, and its molecular weight is 153.13 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts do not contain specific spectroscopic data, one study utilized cavity ring-down spectroscopy to determine the absorption cross-sections of this compound in the 295-400 nm region. [] This technique provides valuable information about the compound's light absorption properties, which are crucial for understanding its photolysis in the atmosphere.

Q7: What methods are used to analyze this compound?

A7: Several analytical methods have been employed in the research involving this compound. Gas chromatography-mass spectrometry (GC-MS) has been used to identify this compound as a product in the atmospheric degradation of m-cresol. [] This technique is valuable for separating and identifying components in complex mixtures, making it suitable for analyzing atmospheric samples. Additionally, high-performance liquid chromatography (HPLC) has been used to quantify this compound. [] HPLC is a versatile technique that allows for the separation and quantification of various compounds, including impurities, in a mixture.

Q8: What are the environmental concerns related to this compound?

A8: While the provided research focuses on atmospheric implications, this compound, as a nitrophenol, raises concerns regarding its environmental fate and potential toxicity. Nitrophenols, in general, are known to be harmful to aquatic life and can persist in the environment. [] Therefore, understanding the degradation pathways and potential environmental impact of this compound is crucial for developing appropriate environmental protection strategies.

Q9: Has this compound been investigated for potential applications in other fields?

A9: Yes, beyond its atmospheric relevance, this compound has been explored in the context of medicinal chemistry. Specifically, it was used as a starting material in the synthesis of di-Mannich bases as potential antimalarial agents. [] This research highlights the potential of this compound as a building block for synthesizing molecules with biological activity.

Q10: Are there computational studies related to this compound?

A10: Yes, computational chemistry studies have been conducted on this compound. One study used ab initio calculations, including MP, DFT, and G3 methods, to determine the standard molar enthalpy of formation of this compound in the gaseous state. [] These computational approaches provide valuable insights into the thermodynamic properties of the molecule. Additionally, density functional theory (DFT) calculations have been used to evaluate the corrosion inhibition efficiency of this compound. [] These studies demonstrate the applicability of computational methods in understanding the physicochemical properties and potential applications of this compound.

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